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Compound of Interest

Compound Name:
2-(2-Methoxyphenoxy)-5-

(trifluoromethyl)aniline

Cat. No.: B070835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory techniques for

handling and utilizing 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in

the synthesis of potentially bioactive molecules. This document includes its chemical and

physical properties, safety and handling procedures, and detailed protocols for its derivatization

through common cross-coupling reactions. Furthermore, it explores the relevance of its

derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling

pathway, a critical target in cancer therapy.

Compound Properties and Safety Information
2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a substituted aniline that serves as a

versatile building block in medicinal chemistry and materials science. Its structural features,

including the methoxyphenoxy and trifluoromethyl groups, can impart unique properties to the

resulting derivatives, such as enhanced metabolic stability and binding affinity to biological

targets.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline
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Property Value Reference

CAS Number 749557-93-9 N/A

Molecular Formula C₁₄H₁₂F₃NO₂ N/A

Molecular Weight 299.25 g/mol N/A

Appearance Off-white to light brown solid N/A

Melting Point Not available N/A

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dimethyl sulfoxide

(DMSO). Insoluble in water.

[1]

Table 2: Safety and Hazard Information

Hazard Statement Precautionary Statement

H302: Harmful if swallowed. P264: Wash skin thoroughly after handling.

H315: Causes skin irritation.
P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H319: Causes serious eye irritation.
P302+P352: IF ON SKIN: Wash with plenty of

soap and water.

H335: May cause respiratory irritation.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Experimental Protocols
The following are detailed protocols for common synthetic transformations involving aniline

derivatives, adapted for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. These protocols

are intended as a starting point and may require optimization based on the specific substrate

and desired product.
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Buchwald-Hartwig Amination for the Synthesis of N-Aryl
Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds, enabling the synthesis of complex diarylamines.[2]

Reaction Scheme:

where Ar-X is an aryl halide or triflate, and R₂NH is a primary or secondary amine.

Experimental Protocol:

Reaction Setup: To an oven-dried Schlenk tube, add 2-(2-Methoxyphenoxy)-5-
(trifluoromethyl)aniline (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium

precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4

mol%).

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas

(e.g., argon or nitrogen) three times.

Reagent Addition: Under the inert atmosphere, add a base (e.g., sodium tert-butoxide, 1.4

mmol) and anhydrous solvent (e.g., toluene or dioxane, 5 mL).

Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for

12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate (20 mL) and filter through a pad of Celite.

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired N-aryl derivative.
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Buchwald-Hartwig Amination Workflow

Suzuki-Miyaura Coupling for the Synthesis of Biaryl
Derivatives
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-

carbon bond between an organoboron compound and an organohalide. This reaction can be

used to introduce various aryl or heteroaryl substituents.

Reaction Scheme:

where Ar-X is an aryl halide or triflate, and Ar'-B(OR)₂ is a boronic acid or ester.

Experimental Protocol:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline (if pre-

functionalized with a halide) or a corresponding aryl halide (1.0 mmol) and the desired

arylboronic acid (1.2 mmol).

Reagent Addition: Add a base (e.g., potassium carbonate, 2.0 mmol).

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or

argon) three times.
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Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst (e.g.,

tetrakis(triphenylphosphine)palladium(0), 3 mol%). Add anhydrous solvent (e.g., a mixture of

toluene, ethanol, and water).

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the

reaction progress by TLC.

Work-up: After completion, cool the mixture to room temperature.

Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10

mL) and brine (10 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the pure

biaryl product.

Application in Drug Discovery: Targeting the EGFR
Signaling Pathway
Derivatives of substituted anilines, such as anilinoquinazolines and anilino-1,4-

naphthoquinones, have been extensively investigated as inhibitors of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase.[3][4] Overexpression or mutation of EGFR is a

hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5] The EGFR

signaling pathway is a critical regulator of these processes.

Table 3: Inhibitory Activity of Anilino-based Compounds against EGFR
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Compound Type
Representative IC₅₀
(nM)

Target Cancer Cell
Lines

Reference

Anilino-1,4-

naphthoquinone
3.96 - 18.64

HuCCA-1, HepG2,

A549, MOLT-3, MDA-

MB-231, T47D

[3]

Anilinoquinazoline
Varies (nM to µM

range)
A549, HT-29, MCF-7 [4]

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition

by anilino-based compounds. These inhibitors typically act as ATP-competitive binders in the

kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of

downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
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Inhibition of the EGFR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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